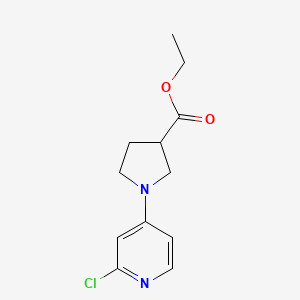
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a chloropyridine moiety, which is crucial for its biological interactions. The presence of the carboxylate group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structure allows it to bind effectively to target proteins involved in cell proliferation and survival.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:
Antimicrobial Studies
A study explored the antimicrobial efficacy of various derivatives, including this compound, against multidrug-resistant pathogens. The results showed significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, suggesting that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compound's IC50 was determined through MTT assays, revealing a dose-dependent response in cancer cell viability .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidine ring or the chloropyridine substituent can significantly influence its potency and selectivity. For instance, substituents that enhance electron density on the aromatic ring have been correlated with increased anticancer activity .
Data Summary
Properties
IUPAC Name |
ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWFJJEHAPGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















